![molecular formula C21H25N3OS B2622033 1-(Adamantan-1-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea CAS No. 2034339-73-4](/img/structure/B2622033.png)
1-(Adamantan-1-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Adamantan-1-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea is a complex organic compound that combines the structural features of adamantane, thiophene, and pyridine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Thiophene and Pyridine Derivatives: The thiophene and pyridine moieties are synthesized separately, often through halogenation and subsequent coupling reactions.
Coupling Reaction: The adamantane derivative is coupled with the thiophene-pyridine intermediate under specific conditions, such as the presence of a base and a coupling agent like palladium catalyst.
Urea Formation:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反应分析
Types of Reactions: 1-(Adamantan-1-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The thiophene and pyridine rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced, particularly at the urea moiety, using reducing agents like lithium aluminum hydride.
Substitution: The adamantane and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
1-(Adamantan-1-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of 1-(Adamantan-1-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance lipophilicity, aiding in membrane permeability, while the thiophene and pyridine rings can participate in π-π interactions and hydrogen bonding.
相似化合物的比较
Adamantan-1-yl Acrylate: Shares the adamantane core but differs in functional groups, leading to different reactivity and applications.
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-pyridin-4-ylmethyl-oxalamide: Similar in having adamantane and pyridine moieties but includes a thiazole ring and oxalamide group, resulting in distinct chemical properties.
Uniqueness: 1-(Adamantan-1-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea is unique due to its combination of adamantane, thiophene, and pyridine, which imparts specific electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions.
属性
IUPAC Name |
1-(1-adamantyl)-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c25-20(24-21-10-15-6-16(11-21)8-17(7-15)12-21)23-13-14-3-4-22-18(9-14)19-2-1-5-26-19/h1-5,9,15-17H,6-8,10-13H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXFTLNCGATTMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC(=NC=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
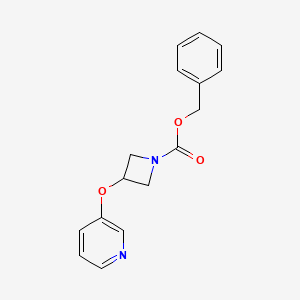
![4-(3,4-Difluorophenyl)-3-(2,5-dimethylphenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2621954.png)
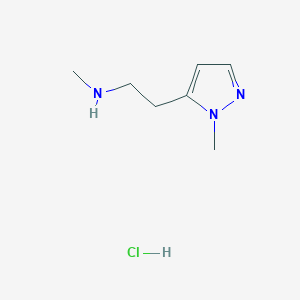
![2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2621958.png)
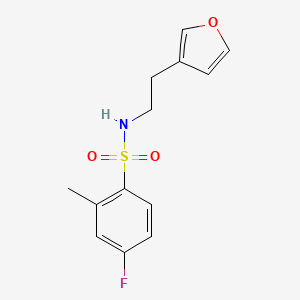
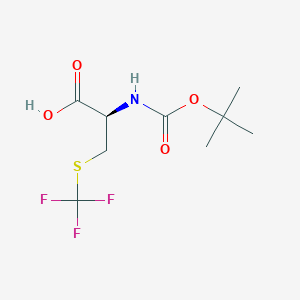
![N-(1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2621963.png)
![N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide](/img/structure/B2621964.png)
![1-Methanesulfonyl-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one](/img/structure/B2621966.png)
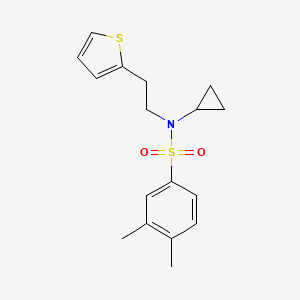
![[1-(2R,5R)-2,5-Diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-1-oxide]benzene](/img/structure/B2621969.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2621972.png)

